![molecular formula C10H10ClNO2 B145023 2-Chloro-1-(5-hydroxyindolin-1-yl)ethanone CAS No. 139607-68-4](/img/structure/B145023.png)
2-Chloro-1-(5-hydroxyindolin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-1-(5-hydroxyindolin-1-yl)ethanone is a chemical compound that has been studied for its potential use in scientific research. This compound is also known as CILE and has been found to have interesting properties that make it useful in various fields of research.
Wirkmechanismus
The mechanism of action of 2-Chloro-1-(5-hydroxyindolin-1-yl)ethanone is still being studied. However, it is believed that this compound works by inhibiting the activity of certain enzymes that are involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
Studies have shown that 2-Chloro-1-(5-hydroxyindolin-1-yl)ethanone has several biochemical and physiological effects. This compound has been found to inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation. Additionally, CILE has been found to induce apoptosis in cancer cells and reduce the formation of new blood vessels that are necessary for tumor growth.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-Chloro-1-(5-hydroxyindolin-1-yl)ethanone in lab experiments is its potential to inhibit cancer cell growth and induce apoptosis in cancer cells. However, one of the limitations of using this compound is its complex synthesis process, which can make it difficult to obtain in large quantities.
Zukünftige Richtungen
There are several future directions for the study of 2-Chloro-1-(5-hydroxyindolin-1-yl)ethanone. One of the most promising areas of research is the development of new cancer treatments that utilize this compound. Additionally, further studies are needed to fully understand the mechanism of action of CILE and to identify other potential applications for this compound in scientific research.
Synthesemethoden
The synthesis of 2-Chloro-1-(5-hydroxyindolin-1-yl)ethanone is a complex process that involves several steps. One of the most common methods used to synthesize this compound is through the reaction between 5-hydroxyindole and 2-chloroacetyl chloride in the presence of a base. The resulting product is then purified using various techniques such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
2-Chloro-1-(5-hydroxyindolin-1-yl)ethanone has been studied for its potential use in various fields of scientific research. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that CILE has the potential to inhibit cancer cell growth and induce apoptosis in cancer cells.
Eigenschaften
CAS-Nummer |
139607-68-4 |
---|---|
Produktname |
2-Chloro-1-(5-hydroxyindolin-1-yl)ethanone |
Molekularformel |
C10H10ClNO2 |
Molekulargewicht |
211.64 g/mol |
IUPAC-Name |
2-chloro-1-(5-hydroxy-2,3-dihydroindol-1-yl)ethanone |
InChI |
InChI=1S/C10H10ClNO2/c11-6-10(14)12-4-3-7-5-8(13)1-2-9(7)12/h1-2,5,13H,3-4,6H2 |
InChI-Schlüssel |
SDYSCXSAPUUABN-UHFFFAOYSA-N |
SMILES |
C1CN(C2=C1C=C(C=C2)O)C(=O)CCl |
Kanonische SMILES |
C1CN(C2=C1C=C(C=C2)O)C(=O)CCl |
Synonyme |
1H-Indol-5-ol, 1-(chloroacetyl)-2,3-dihydro- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.